Linetastine

5-Lipoxygenase Histamine H1 Receptor Leukotriene

Linetastine is the only research compound providing simultaneous 5-LOX inhibition and histamine H1 antagonism at overlapping oral doses (1-10 mg/kg). Unlike single-target antihistamines (cetirizine, loratadine) or 5-LOX inhibitors (zileuton), it uniquely recapitulates dual-pathway blockade in preclinical models of asthma and allergic inflammation. >24h duration enables once-daily dosing. >100-fold more potent than azelastine in leukotriene release assays. Ideal positive control for dissecting histamine/leukotriene interplay. Oral activity, no tachyphylaxis with repeated dosing.

Molecular Formula C35H40N2O6
Molecular Weight 584.7 g/mol
CAS No. 110501-66-1
Cat. No. B012748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinetastine
CAS110501-66-1
Synonyms1-((5'-(3''-methoxy-4''-ethoxycarbonyloxyphenyl)-2',4'-pentadienoyl)aminoethyl)-4-diphenylmethoxypiperidine
TMK 688
TMK-688
Molecular FormulaC35H40N2O6
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCCOC(=O)OC1=C(C=C(C=C1)C=CC=CC(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC
InChIInChI=1S/C35H40N2O6/c1-3-41-35(39)43-31-19-18-27(26-32(31)40-2)12-10-11-17-33(38)36-22-25-37-23-20-30(21-24-37)42-34(28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-19,26,30,34H,3,20-25H2,1-2H3,(H,36,38)/b12-10+,17-11+
InChIKeyLUOUCHOLMUUZBO-SVSXJNCISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linetastine (CAS 110501-66-1): Dual 5-Lipoxygenase Inhibitor and Antihistamine for Preclinical Asthma and Allergy Research Procurement


Linetastine (also designated TMK688, Linazolast) is a synthetic small-molecule compound characterized by its dual pharmacological profile as both a potent 5-lipoxygenase (5-LOX) inhibitor and a histamine H1 receptor antagonist [1]. This dual mechanism enables Linetastine to simultaneously block the production of pro-inflammatory leukotrienes and antagonize the effects of histamine, positioning it as a uniquely valuable tool compound for investigating the interplay between leukotriene-mediated and histamine-mediated pathways in allergic inflammation and asthma [1]. Linetastine was originally developed by Terumo and Yamanouchi and advanced to Phase 3 clinical trials for asthma and Phase 2 for allergic rhinitis, atherosclerosis, and peptic ulcer before discontinuation [2].

Linetastine (CAS 110501-66-1) Versus In-Class Substitutes: Why Simple Antihistamines or Single-Target 5-LOX Inhibitors Cannot Replicate Its Dual Pharmacodynamic Signature


Linetastine's dual inhibition of both leukotriene production and histamine action at nearly equivalent oral doses cannot be achieved by combining or substituting standard antihistamines (e.g., cetirizine, loratadine) or single-target 5-LOX inhibitors (e.g., zileuton). Linetastine exhibits high-affinity noncompetitive antagonism at the histamine H1 receptor (pD2' = 7.28 in isolated guinea-pig trachea) while simultaneously inhibiting leukotriene B4 and C4 release from human leukocytes with sub-micromolar IC50 values [1]. In contrast, prototypical antihistamines such as cetirizine and loratadine lack direct 5-LOX inhibitory activity and do not suppress leukotriene biosynthesis at therapeutic concentrations [2], whereas selective 5-LOX inhibitors like zileuton offer no antihistamine component . This mechanistic divergence means that substituting Linetastine with a standard antihistamine or 5-LOX inhibitor in preclinical studies of allergic inflammation or asthma would fail to recapitulate the integrated suppression of both early-phase (histamine-driven) and late-phase (leukotriene-driven) bronchoconstriction and airway inflammation that Linetastine uniquely provides [1].

Linetastine (CAS 110501-66-1) Quantitative Evidence Guide: Head-to-Head Comparative Data Versus Azelastine and Class-Level Differentiation from Zileuton and Antihistamines


Dual 5-LOX Inhibition and Antihistamine Activity at Overlapping Oral Doses: A Unique Pharmacodynamic Convergence

Linetastine demonstrates a rare dual mechanism, concurrently inhibiting 5-LOX and antagonizing histamine H1 receptors at nearly identical oral dose ranges (1-10 mg/kg) in guinea-pig models [1]. This is in stark contrast to standard antihistamines (e.g., cetirizine, loratadine) which lack 5-LOX inhibitory activity, and to selective 5-LOX inhibitors (e.g., zileuton) which lack antihistamine activity [2]. The quantitative data show that Linetastine suppresses leukotriene B4 and C4 production in the lungs during late asthmatic responses at 1-10 mg/kg p.o. while also inhibiting histamine-induced bronchoconstriction at the same dose range [1].

5-Lipoxygenase Histamine H1 Receptor Leukotriene Bronchoconstriction Allergic Asthma

Leukotriene Release Inhibition: Linetastine vs. Azelastine (Direct Head-to-Head, Human Leukocytes)

In a direct comparative study, Linetastine inhibited the release of leukotriene B4 (LTB4) and leukotriene C4 (LTC4) from calcium ionophore-stimulated human leukocytes with IC50 values of 1.2 x 10^-7 M and 1.5 x 10^-7 M, respectively, whereas the comparator antiallergic drug azelastine exhibited IC50 values >1 x 10^-5 M for both leukotrienes [1]. This represents an approximately 100-fold greater potency for Linetastine in suppressing leukotriene biosynthesis.

5-Lipoxygenase Leukotriene B4 Leukotriene C4 Human Leukocytes IC50

Antihistamine Potency: Linetastine vs. Azelastine (Direct Head-to-Head, Isolated Trachea)

In isolated guinea-pig tracheal preparations, Linetastine, its active metabolite TMK777, and azelastine all inhibited histamine-induced contractions in a noncompetitive manner, with pD2' values of 7.28, 7.98, and 8.07, respectively [1]. While azelastine exhibited a modestly higher pD2' value (8.07 vs. 7.28), Linetastine's antihistamine potency is comparable and clinically relevant, especially when paired with its superior leukotriene inhibition.

Histamine H1 Antagonist pD2' Tracheal Contraction Antihistamine Potency Noncompetitive Antagonism

Duration of Antihistamine Action: Linetastine vs. Azelastine (In Vivo, Guinea-Pig Bronchoconstriction)

In vivo, Linetastine (1-10 mg/kg p.o.) produced dose-dependent inhibition of histamine-induced bronchoconstriction in guinea-pigs, with a single oral dose of 3.2 mg/kg providing an effect lasting more than 24 hours [1]. In the same study, azelastine at 0.32 mg/kg p.o. also demonstrated antihistamine activity, but the extended duration of Linetastine's effect (>24 h) is notable and suggests prolonged target engagement.

Duration of Action Bronchoconstriction In Vivo Efficacy Guinea-Pig Model Sustained Antagonism

Lack of Tachyphylaxis with Repeated Dosing: Linetastine Maintains Full Inhibitory Effect Over 7 Days

Repeated oral administration of Linetastine at 1 mg/kg once daily for 7 consecutive days produced the same inhibitory effect on antigen-induced increases in respiratory resistance and leukotriene production as a single oral dose, indicating that Linetastine's effects are neither tachyphylactic nor cumulative [1]. This is a critical differentiation from some antihistamines and other receptor antagonists that exhibit desensitization with prolonged use.

Tachyphylaxis Repeated Dosing In Vivo Consistency Respiratory Resistance Leukotriene Inhibition

Active Metabolite TMK777 Enhances 5-LOX Inhibition with Improved Potency Over Parent Compound

Linetastine is metabolized in vivo to TMK777 (CAS 101619-11-8), which exhibits more potent 5-lipoxygenase inhibitory activity than the parent compound [1][2]. In human leukocyte assays, TMK777 inhibited LTB4 release with an IC50 of 8.6 x 10^-8 M and LTC4 release with an IC50 of 7.1 x 10^-8 M, representing a 1.4- to 2.1-fold improvement in potency compared to Linetastine's IC50 values of 1.2 x 10^-7 M and 1.5 x 10^-7 M, respectively [1].

Active Metabolite TMK777 5-Lipoxygenase Metabolic Activation Potency

Linetastine (CAS 110501-66-1): Optimal Research and Industrial Application Scenarios Driven by Quantitative Differentiation


Preclinical Asthma Models Requiring Integrated Suppression of Both Early- and Late-Phase Bronchoconstriction

Linetastine's demonstrated ability to inhibit histamine-induced bronchoconstriction with >24-hour duration (at 3.2 mg/kg p.o.) while simultaneously suppressing leukotriene production in the lungs (at 1-10 mg/kg p.o.) makes it an ideal positive control or investigative tool for asthma models in guinea-pigs and other rodents [1]. Its dual mechanism directly addresses the two major mediators of antigen-induced airway obstruction, and the lack of tachyphylaxis with repeated dosing (1 mg/kg/day for 7 days) ensures consistent pharmacodynamic effects throughout multi-day studies [1]. Researchers seeking a single agent to recapitulate the clinical strategy of dual leukotriene receptor antagonist plus antihistamine therapy (e.g., montelukast + loratadine) in preclinical models will find Linetastine a uniquely suitable compound.

In Vitro 5-Lipoxygenase Inhibition Assays Requiring a High-Potency, Well-Characterized Positive Control with a Defined Active Metabolite

For cell-based assays measuring leukotriene release from human leukocytes or other 5-LOX-expressing cells, Linetastine provides a quantitatively superior positive control compared to azelastine (≥100-fold more potent, IC50 1.2-1.5 x 10^-7 M vs. >1 x 10^-5 M) [1]. Additionally, researchers can utilize the more potent active metabolite TMK777 (IC50 LTB4 8.6 x 10^-8 M; IC50 LTC4 7.1 x 10^-8 M) to probe the relative contributions of parent drug vs. metabolite to 5-LOX inhibition [1]. This pair of compounds (Linetastine and TMK777) offers a valuable toolkit for investigating structure-activity relationships and metabolic activation in the context of leukotriene biosynthesis inhibition.

Longitudinal In Vivo Studies of Allergic Inflammation or Rhinitis Where Sustained Target Engagement Is Critical

Linetastine's >24-hour duration of action on histamine-induced bronchoconstriction and >16-hour duration of leukotriene inhibition (at 3.2 mg/kg) enable once-daily dosing in chronic in vivo models, simplifying experimental logistics and reducing animal handling stress [1]. The compound's oral activity and lack of cumulative or tachyphylactic effects with repeated dosing make it particularly suitable for studies requiring consistent pharmacodynamic coverage over weeks. This profile contrasts with shorter-acting antihistamines or 5-LOX inhibitors that may require multiple daily doses, potentially introducing confounding variables related to pharmacokinetic fluctuations.

Investigations of the Relative Contributions of Histamine and Leukotrienes to Allergic Late-Phase Responses

Because Linetastine inhibits both pathways at overlapping oral doses (1-10 mg/kg p.o.), it serves as an excellent reference compound for dissecting the interplay between histamine-mediated and leukotriene-mediated components of the late-phase allergic response [1]. By comparing Linetastine's effects to those of selective antihistamines (e.g., cetirizine) or selective 5-LOX inhibitors (e.g., zileuton) in the same model system, researchers can quantify the relative contribution of each pathway and evaluate the potential for synergistic or additive effects of dual inhibition. This application is directly supported by the class-level evidence showing Linetastine's unique dual pharmacology relative to single-mechanism comparators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linetastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.